Oxonia Active

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100920-70-5 |

|---|---|

Molecular Formula |

C2H6O5 |

Molecular Weight |

110.07 g/mol |

IUPAC Name |

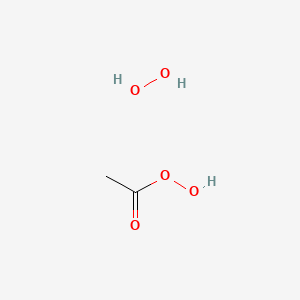

ethaneperoxoic acid;hydrogen peroxide |

InChI |

InChI=1S/C2H4O3.H2O2/c1-2(3)5-4;1-2/h4H,1H3;1-2H |

InChI Key |

KEUKAQNPUBYCIC-UHFFFAOYSA-N |

SMILES |

CC(=O)OO.OO |

Canonical SMILES |

CC(=O)OO.OO |

Other CAS No. |

100920-70-5 |

Synonyms |

Oxonia Oxonia Active |

Origin of Product |

United States |

Foundational & Exploratory

The Core Active Components of Oxonia Active: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oxonia Active is a widely utilized broad-spectrum antimicrobial agent, valued for its efficacy against a range of pathogenic organisms, including resilient spore-forming bacteria.[1][2] This technical guide provides an in-depth analysis of its active ingredients, their mechanism of action, and relevant experimental data for research and development applications.

Core Active Ingredients

The primary active ingredients in this compound are Peroxyacetic Acid (PAA) and Hydrogen Peroxide (H₂O₂) .[1] These components exist in an equilibrium mixture with acetic acid and water.[3] The specific concentrations can vary depending on the specific product formulation, such as this compound, this compound LS, or P3-oxonia active.

Table 1: Composition of Representative this compound Formulations

| Component | Product Formulation | Concentration Range (%) | Reference |

| Peroxyacetic Acid (PAA) | This compound | 1 - <5 | [4] |

| P3-oxonia active 150 | Not specified | [5] | |

| P3 OXONIA-ACTIVE | 4.5 | [3] | |

| Hydrogen Peroxide | This compound | 8 - <35 | [4] |

| P3-oxonia active 150 | Not specified | [5] | |

| P3 OXONIA-ACTIVE | 25.5 | [3] | |

| Acetic Acid | This compound | <10 | [4] |

| P3-oxonia active 150 | > 10 | [5] | |

| P3 OXONIA-ACTIVE | 6.7 | [3] |

Mechanism of Action: Oxidative Disruption

The antimicrobial activity of this compound is driven by the strong oxidizing potential of its active ingredients, peroxyacetic acid and hydrogen peroxide. This mechanism is not target-specific to a particular receptor or pathway, but rather involves broad-spectrum oxidative damage to essential cellular components.

The synergistic action of PAA and H₂O₂ is particularly effective against bacterial spores. It is understood that hydrogen peroxide first compromises the protective spore coat, which is a primary factor in spore resistance.[6] This initial damage allows for enhanced penetration of peroxyacetic acid, which then exerts its potent sporicidal activity within the spore.[6]

The primary mode of action involves the oxidation of microbial cell structures and functional components.[7] This includes:

-

Disruption of Cell Membranes: Oxidation of lipids and proteins in the cell membrane leads to a loss of integrity and leakage of cellular contents.

-

Enzyme Inactivation: Critical enzymes are denatured through the oxidation of their sulfhydryl and sulfur bonds, disrupting metabolic pathways.

-

Genetic Material Damage: The strong oxidizing agents can damage DNA and RNA, preventing replication and leading to cell death.

Antimicrobial Efficacy

This compound demonstrates broad-spectrum efficacy against a variety of microorganisms, including bacteria, fungi, and spores.[1][2] The effective concentration and contact time can vary depending on the target microorganism, the presence of organic soil, and the specific application.

Table 2: Efficacy Data for this compound and its Active Components

| Target Organism | Product/Component | Concentration | Contact Time | Conditions | Log Reduction | Reference |

| Bacillus subtilis spores | Peracetic acid-based disinfectant | 1% | 15 minutes | Clean & Dirty | Not specified | [8] |

| Bacillus cereus spores | Peracetic acid-based disinfectant | 0.5%, 1.0%, 1.25% | 15 minutes | Dirty | Not specified | [8] |

| Clostridioides difficile spores | Peracide (Peracetic acid) | 4000 ppm | 15 seconds | Heavily soiled | 7 | [9] |

| Staphylococcus aureus | This compound LS | 0.20% - 0.28% v/v | 1 minute | Hard, non-porous surfaces | Not specified | [10] |

| Escherichia coli | This compound LS | 0.20% - 0.28% v/v | 1 minute | Hard, non-porous surfaces | Not specified | [10] |

| Listeria monocytogenes | Peroxyacetic acid | 80 ppm | 2 minutes | Not specified | 3.5 | [11] |

| Staphylococcus aureus | Hydrogen Peroxide | 1,000 ppm | 60 minutes | 24°C | Complete kill | [12] |

| Escherichia coli | Hydrogen Peroxide | 1,000 ppm | 60 minutes | 24°C | Complete kill | [12] |

| Staphylococcus aureus | Peracetic Acid | 80 ppm | 30 seconds | 20°C | Complete kill | [12] |

| Escherichia coli | Peracetic Acid | 80 ppm | 30 seconds | 20°C | Complete kill | [12] |

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of disinfectants like this compound are outlined in standardized methods. A common framework for such an evaluation is the quantitative suspension test, such as the European Standard EN 1276 for bactericidal activity or EN 17126 for sporicidal activity.[8][13]

A generalized workflow for a suspension test to determine bactericidal or sporicidal efficacy is as follows:

-

Preparation of Microbial Suspension: A standardized culture of the test microorganism is prepared to a specific concentration.

-

Preparation of Disinfectant Solutions: this compound is diluted to the desired test concentrations.

-

Contact Time: A specified volume of the microbial suspension is mixed with the disinfectant solution and incubated for a defined contact time.

-

Neutralization: The antimicrobial action is stopped by adding a validated neutralizing agent. This is a critical step to prevent overestimation of the disinfectant's efficacy.

-

Enumeration of Survivors: The number of viable microorganisms in the neutralized sample is determined by plating on a suitable growth medium.

-

Calculation of Log Reduction: The log reduction in microbial count is calculated by comparing the number of viable organisms in the treated sample to that of an untreated control.

Physicochemical Properties

The physical and chemical properties of this compound are important for its application and handling.

Table 3: Physicochemical Properties of a Representative this compound Formulation

| Property | Value | Reference |

| Appearance | Colorless liquid | [14] |

| pH (1% solution) | 3.0 - 3.4 | [14] |

| Density (at 20°C) | 1.08 - 1.10 g/cm³ | [14] |

| Solubility in Water | Miscible in any proportion | [14] |

| Flash Point | Not applicable | [14] |

| Foaming Characteristics | Non-foaming | [14] |

Conclusion

This compound is a potent antimicrobial agent with peroxyacetic acid and hydrogen peroxide as its core active ingredients. Its efficacy is derived from a non-specific oxidative mechanism that disrupts microbial cells, making it effective against a broad spectrum of organisms, including bacterial spores. For research and development purposes, it is crucial to consider the specific formulation and to employ standardized experimental protocols to accurately assess its antimicrobial properties under relevant conditions. The synergistic action of its components and its favorable environmental profile, breaking down into water, oxygen, and acetic acid, contribute to its widespread use in various industries.[1][2]

References

- 1. nelsonjameson.com [nelsonjameson.com]

- 2. centralagsupply.com [centralagsupply.com]

- 3. cesi-safewater.com [cesi-safewater.com]

- 4. adeptpwt.co.uk [adeptpwt.co.uk]

- 5. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 6. journals.asm.org [journals.asm.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. The sporicidal activity of a disinfectant with peracetic acid against the spores of Bacillus subtilis and Bacillus cereus according to the european standard PN-EN 17126: 2019-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peracide in-situ peracetic acid high level sporicidal disinfectant - Efficacy | Peracide [peracide.co.uk]

- 10. ecolab.com [ecolab.com]

- 11. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 12. envirotech.com [envirotech.com]

- 13. researchgate.net [researchgate.net]

- 14. sbi4beer.com [sbi4beer.com]

An In-depth Technical Guide to the Bactericidal Mechanism of Oxonia Active

Executive Summary: Oxonia Active is a broad-spectrum, high-efficacy antimicrobial agent widely utilized for disinfection and sanitization in food, beverage, and life sciences industries.[1][2][3][4] Its potent bactericidal activity stems from a synergistic formulation of its primary active components: peracetic acid (PAA) and hydrogen peroxide (H₂O₂).[1][5][6] This document provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on bacteria. The core action involves a multi-targeted oxidative assault on critical cellular structures, leading to rapid cell death. The synergy between H₂O₂ and PAA is particularly crucial, where H₂O₂ compromises the bacterial cell's outer defenses, facilitating enhanced penetration and activity of PAA.[7][8]

Introduction: Chemical Composition and Properties

This compound is an equilibrium mixture primarily composed of peroxyacetic acid (PAA), hydrogen peroxide (H₂O₂), and acetic acid in an aqueous solution.[9][10][11] Formulations typically contain hydrogen peroxide at concentrations of 10-30% and peracetic acid between 1-6%.[11][12] As a strong oxidizing agent, it is effective against a wide range of microorganisms, including pathogenic bacteria, spoilage organisms, and even highly resistant bacterial spores.[1][2][7] The active ingredients ultimately break down into environmentally benign components: water, oxygen, and acetic acid.[1][3][4][10]

Core Mechanism of Action

The bactericidal efficacy of this compound is not attributable to a single action but to a coordinated and overwhelming oxidative attack on multiple cellular targets. This multi-pronged approach prevents the development of microbial resistance.

Role of Peracetic Acid (PAA)

Peracetic acid is the primary driver of the antimicrobial activity in the formulation.[7][8] Its high oxidizing potential and ability to readily penetrate the cell membrane allow it to disrupt cellular function irreversibly.[10]

-

Disruption of Cell Envelope: PAA denatures proteins within the cell membrane by oxidizing sulfhydryl (-SH) and sulfur (S-S) bonds in enzymes and structural proteins. This action increases cell wall permeability, disrupts cellular transport, and leads to the leakage of essential intracellular components.

-

Enzyme Inactivation: Once inside the cell, PAA continues to denature essential enzymes, disrupting metabolic pathways critical for survival, such as glycolysis.

-

Genetic Material Damage: The oxidative action extends to the purine and pyrimidine bases of DNA, leading to mutations and strand breaks that compromise genetic integrity.

Role of Hydrogen Peroxide (H₂O₂)

While a potent oxidizer, hydrogen peroxide by itself is a less effective disinfectant against many bacteria due to the protective effects of cellular enzymes like catalase.[9] However, within the this compound formulation, it plays a critical synergistic role.

-

Generation of Hydroxyl Radicals: H₂O₂ can generate highly reactive hydroxyl radicals (•OH), which are among the most potent oxidizing species. These radicals cause widespread, non-specific damage to lipids, proteins, and nucleic acids.

-

Weakening of Bacterial Defenses: H₂O₂'s primary synergistic function is to compromise the outer protective layers of the bacterial cell, particularly the complex coat of bacterial endospores.[7][8] This initial damage creates entry points for PAA.

The Synergistic Effect

The combination of PAA and H₂O₂ results in a bactericidal activity greater than the sum of the individual components.[7][13] This synergy is the cornerstone of this compound's effectiveness. The mechanism is best understood as a two-step process:

-

Breaching the Defenses: Hydrogen peroxide acts on the exterior of the bacterium, weakening its structural defenses (e.g., the spore coat or cell wall).[7][8]

-

Lethal Oxidative Strike: This compromised barrier allows peracetic acid to penetrate the cell's interior more efficiently, where it can exert its potent, multi-targeted oxidative damage, leading to rapid cell death.[7][8]

Furthermore, PAA's ability to inactivate catalase enzymes can render the bacterium more susceptible to the oxidative stress induced by H₂O₂.[9]

Quantitative Efficacy Data

The following table summarizes efficacy data for this compound formulations against various bacteria as specified in product documentation. These values demonstrate the practical application of the mechanism against common target organisms.

| Target Organism | Concentration of this compound | Contact Time | Temperature | Efficacy |

| Staphylococcus aureus | 0.20% - 0.28% v/v | ≥ 1 minute | Ambient | Sanitizer[3] |

| Escherichia coli | 0.20% - 0.28% v/v | ≥ 1 minute | Ambient | Sanitizer[3] |

| Pseudomonas aeruginosa | 0.20% - 0.28% v/v | ≥ 1 minute | Ambient | Sanitizer[3] |

| Listeria monocytogenes | 0.20% - 0.28% v/v | ≥ 1 minute | Ambient | Sanitizer[3] |

| Saccharomyces cerevisiae | 0.5% - 4.0% | ≥ 5 minutes | 25 - 45°C | Sanitizer[3] |

| Pediococcus damnosus | 0.5% - 4.0% | ≥ 5 minutes | 25 - 45°C | Sanitizer[3] |

| Lactobacillus malefermentans | 0.5% - 4.0% | ≥ 5 minutes | 25 - 45°C | Sanitizer[3] |

Experimental Protocols

The synergistic activity of PAA and H₂O₂ can be quantified using established microbiological methods. A generalized protocol for a quantitative suspension test to determine bactericidal efficacy is outlined below.

Generalized Protocol: Quantitative Bactericidal Suspension Test

Objective: To determine the reduction in viable bacterial counts of a specific microorganism after exposure to this compound for a defined contact time.

Materials:

-

This compound solution of known concentration.

-

Standardized bacterial suspension (e.g., E. coli at ~1.5-5.0 x 10⁸ CFU/mL).

-

Sterile hard water or water of standard hardness.

-

Neutralizer solution (e.g., Dey-Engley Broth, sodium thiosulfate solution) to stop the antimicrobial action.

-

Plate Count Agar (PCA) or other suitable solid growth medium.

-

Sterile pipettes, test tubes, and Petri dishes.

-

Incubator set to the appropriate temperature for the test organism (e.g., 37°C).

-

Timer.

Procedure:

-

Preparation: Prepare the working solution of this compound by diluting the concentrate in sterile hard water to the desired test concentration (e.g., 0.2%). Maintain the solution at the specified test temperature (e.g., 25°C).

-

Inoculation: Add 1 part of the bacterial suspension to 9 parts of the this compound working solution. Immediately start the timer for the specified contact time (e.g., 5 minutes).

-

Neutralization: At the end of the contact time, transfer a 1.0 mL aliquot of the bacteria-disinfectant mixture into a tube containing 9.0 mL of a validated neutralizer solution. This immediately stops the bactericidal action.

-

Enumeration: Perform serial ten-fold dilutions of the neutralized sample in a suitable diluent.

-

Plating: Plate aliquots of the appropriate dilutions onto PCA plates in duplicate.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

-

Counting: Count the number of colonies on plates that contain between 30 and 300 colony-forming units (CFUs).

-

Calculation: Calculate the number of surviving bacteria (CFU/mL) in the test solution. Compare this to the initial count of the bacterial suspension to determine the log reduction.

Visualizations of Mechanism and Workflows

Diagram: Synergistic Bactericidal Action

Caption: Synergistic attack where H₂O₂ weakens the cell exterior, enabling PAA to penetrate and kill.

Diagram: Molecular Targets of Oxidative Damage

Caption: Multi-targeted oxidative damage to lipids, proteins, and DNA leading to bacterial cell death.

Diagram: Experimental Workflow for Efficacy Testing

Caption: Workflow for a quantitative suspension test to measure bactericidal efficacy.

Conclusion

The mechanism of action of this compound against bacteria is a rapid, synergistic, and multi-targeted process driven by its active components, peracetic acid and hydrogen peroxide. By compromising bacterial defenses and inducing widespread oxidative damage to critical cellular structures, this compound serves as a highly effective bactericidal agent. Its broad-spectrum efficacy and the low probability of resistance development make it a valuable tool in microbial control for research, scientific, and industrial applications.

References

- 1. nelsonjameson.com [nelsonjameson.com]

- 2. centralagsupply.com [centralagsupply.com]

- 3. ecolab.com [ecolab.com]

- 4. scribd.com [scribd.com]

- 5. This compound | C2H6O5 | CID 180934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 10. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 11. chemstarworks.com [chemstarworks.com]

- 12. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 13. Bactericidal properties of peracetic acid and hydrogen peroxide, alone and in combination, and chlorine and formaldehyde against bacterial water strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Peracetic Acid: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peracetic acid (PAA) is a potent, broad-spectrum antimicrobial agent extensively utilized for disinfection and sterilization across various industries, including healthcare, food processing, and water treatment. Its high oxidizing potential, favorable efficacy profile in the presence of organic matter, and environmentally friendly decomposition products—acetic acid, water, and oxygen—make it a valuable alternative to traditional biocides. This technical guide provides an in-depth analysis of the antimicrobial spectrum of peracetic acid, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Peracetic acid exerts its antimicrobial effect through the denaturation of proteins, disruption of cell wall permeability, and the oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[1] Its primary mode of action is oxidation; it disinfects by oxidizing the outer cell membranes of microorganisms.[2] The transfer of electrons from the microorganism to PAA occurs rapidly, leading to swift inactivation or death.[2]

Signaling Pathway of Peracetic Acid's Antimicrobial Action

The following diagram illustrates the key mechanisms by which PAA leads to microbial cell death.

Caption: Mechanism of Peracetic Acid's Antimicrobial Action.

Antimicrobial Spectrum of Activity: Quantitative Data

Peracetic acid demonstrates a broad spectrum of activity against various microorganisms, including bacteria, viruses, fungi, and bacterial spores. The following tables summarize its efficacy based on concentration, contact time, and log reduction.

Table 1: Bactericidal Activity of Peracetic Acid

| Microorganism | Concentration (ppm) | Contact Time | Log Reduction | Test Conditions | Reference |

| Escherichia coli | 1.2 mg/L | 20 min | 1.78 | Municipal wastewater | [3] |

| Escherichia coli | 1.5 mg/L | 20 min | 2.43 | Municipal wastewater | [3] |

| Escherichia coli | 2.0 mg/L | 45 min | >2 | Municipal wastewater | [3] |

| Enterococcus faecium | 5 | 5 min | 3 | Water | [4][5] |

| Fecal Coliforms | 1.2 mg/L | 20 min | 1.23 | Municipal wastewater | [3] |

| Fecal Coliforms | 1.5 mg/L | 20 min | 1.77 | Municipal wastewater | [3] |

| Salmonella Typhimurium (planktonic) | 20 | 5 min | Complete kill | Clean conditions | [6] |

| Salmonella Typhimurium (planktonic) | 30 | 5 min | Complete kill | Dirty conditions | [6] |

| Salmonella Typhimurium (biofilm on stainless steel) | 50 | 1 min | 5.3 | - | [6] |

| Salmonella Typhimurium (biofilm on stainless steel) | 50 | 5 min | Complete eradication | - | [6] |

| Ciprofloxacin-resistant bacteria | 50 mg/L | 10 min | 2.1 | Untreated hospital wastewater | [7] |

| Ciprofloxacin-resistant bacteria | 75 mg/L | 10 min | Under detection level | Untreated hospital wastewater | [7] |

| Vegetative Bacteria | 1.3 mmol/L | 1 min | 6 | 25°C, acidic conditions | [8] |

Table 2: Virucidal Activity of Peracetic Acid

| Virus | Concentration (ppm) | Contact Time | Log Reduction | Test Conditions | Reference |

| Poliovirus type 1 | 0.2% (aqueous solution) | 5 min | 4 | - | [9][10] |

| Poliovirus type 1 | 0.2% PAA + 80% Ethanol | 1 min | 4 | - | [9][10] |

| Vaccinia virus (enveloped) | 0.2% PAA + 80% Ethanol | 1 min | 4 | - | [9][10] |

| Adenovirus type 2 (non-enveloped) | 0.2% PAA + 80% Ethanol | 1 min | 4 | - | [9][10] |

| Papova virus SV 40 | 0.2% PAA + 80% Ethanol | 1 min | 4 | - | [9][10] |

| Poliovirus | 1500 | 5 min | - | 35°C, quantitative suspension test | [11] |

| Adenovirus | 400 | - | ≥5.13 | 20°C, quantitative suspension test | [11] |

| Murine Norovirus | 400 | 5 min | ≥4.5 | 20°C, quantitative suspension test | [11] |

| Male-specific (F+) coliphages | 50 | 10 min | 3 | Water | [4][5] |

| Rotavirus | 1-3.5 | 3 min | 4 | pH relevant for vegetable sanitation | [12] |

| Tulane Virus | 10 | >30 min | 4 | pH relevant for vegetable sanitation | [12] |

Table 3: Fungicidal and Sporicidal Activity of Peracetic Acid

| Microorganism | Concentration (ppm) | Contact Time | Log Reduction | Test Conditions | Reference |

| Aspergillus and Paecilomyces | 0.6% - 1% | - | >5 | - | [13] |

| Cladosporium porophorum (conidia) | 0.02% - 0.08% | - | Complete inhibition | - | [13] |

| Aspergillus flavus (MFC) | 93.8 mg/L | - | - | Liquid medium | [14] |

| Penicillium verrucosum (MFC) | 187.5 mg/L | - | - | Liquid medium | [14] |

| Bacillus subtilis spores | 3000 | 5 min | 3 | Water | [4][5] |

| Bacterial spores | 500 - 10,000 | 15 sec - 30 min | - | Suspension | [1] |

Experimental Protocols

The evaluation of peracetic acid's antimicrobial efficacy relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the assessment of biocidal activity.

Quantitative Suspension Test (e.g., EN 13727)

This test evaluates the bactericidal activity of a disinfectant in solution.

Methodology:

-

Preparation of Microbial Suspension: A standardized suspension of the test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae) is prepared to a specific concentration (typically 1.5 - 5.0 x 10⁸ CFU/mL).

-

Test and Control Solutions: The peracetic acid solution is prepared at the desired test concentration(s). A hard water or other specified diluent serves as the control.

-

Exposure: A defined volume of the microbial suspension is added to a specified volume of the PAA solution and the control solution. The mixture is maintained at a set temperature for a predetermined contact time.

-

Neutralization: At the end of the contact time, a sample of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of the PAA. Common neutralizers include sodium thiosulfate, sodium metabisulfite, or complex formulations containing lecithin, saponin, and tween.[15][16]

-

Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto a suitable agar medium.

-

Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable organisms in the test sample to the number in the control sample. A disinfectant is typically considered effective if it achieves a ≥ 5-log reduction.

Quantitative Carrier Test (e.g., prEN 17111:2017)

This test simulates the practical application of a disinfectant on a non-porous surface.

Methodology:

-

Carrier Preparation: Standardized carriers (e.g., stainless steel discs, glass slides) are cleaned and sterilized.

-

Inoculation: A defined volume of the test microbial suspension is applied to the surface of the carrier and dried under specific conditions to create a dried film of microorganisms.

-

Disinfectant Application: The inoculated carrier is immersed in or covered with the peracetic acid solution for the specified contact time and temperature.

-

Neutralization and Recovery: The carrier is transferred to a neutralizing solution, and the surviving microorganisms are recovered from the surface through methods such as vortexing or sonication.

-

Enumeration and Log Reduction Calculation: The number of surviving microorganisms is quantified by plating, and the log reduction is calculated by comparing with the initial inoculum count on control carriers.

Sporicidal Activity Testing

Evaluating sporicidal activity requires robust methodologies due to the high resistance of bacterial spores.

Methodology:

-

Spore Suspension Preparation: A suspension of highly resistant bacterial spores (e.g., Bacillus subtilis, Bacillus cereus) is prepared and purified to remove vegetative cells and debris.

-

Exposure and Neutralization: The spore suspension is exposed to the peracetic acid solution under defined conditions, similar to the suspension test. Effective neutralization is critical.

-

Enumeration: Viable spores are enumerated by plating on a nutrient-rich agar medium and incubating for a sufficient period to allow for germination and outgrowth. Heat shock may be applied to the spores after neutralization to encourage germination.

-

Microscopic Analysis: Techniques such as scanning electron microscopy can be used to visualize the morphological changes and damage to the spore coat induced by PAA.[4][5]

Experimental Workflow for Antimicrobial Efficacy Testing

The following diagram outlines a typical workflow for assessing the antimicrobial efficacy of peracetic acid.

Caption: General Workflow for PAA Efficacy Testing.

Conclusion

Peracetic acid stands out as a highly effective antimicrobial agent with a broad spectrum of activity. Its rapid action at low concentrations against bacteria, viruses, fungi, and spores makes it a versatile tool in infection control and sanitation. Understanding the quantitative efficacy and the standardized protocols for its evaluation is crucial for its appropriate and effective application in research, drug development, and various industrial settings. The data and methodologies presented in this guide provide a solid foundation for professionals working with this potent biocide.

References

- 1. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 2. ams.usda.gov [ams.usda.gov]

- 3. Peracetic Acid (PAA) Disinfection: Inactivation of Microbial Indicators and Pathogenic Bacteria in a Municipal Wastewater Plant | MDPI [mdpi.com]

- 4. Efficiency of peracetic acid in inactivating bacteria, viruses, and spores in water determined with ATP bioluminescence, quantitative PCR, and culture-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peracetic acid (PAA) exhibits higher antimicrobial efficacy compared to chlorine-based disinfectants against Salmonella Typhimurium on chicken skin and food-contact surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. The bactericidal, fungicidal and sporicidal properties of hydrogen peroxide and peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virucidal efficacy of a combination of 0.2% peracetic acid and 80% (v/v) ethanol (PAA-ethanol) as a potential hand disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Virucidal efficacy of peracetic acid for instrument disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Basis of Peracetic Acid Inactivation Mechanisms for Rotavirus and Tulane Virus under Conditions Relevant for Vegetable Sanitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.apub.kr [cdn.apub.kr]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro and in-vivo assessment of the bactericidal potential of peracetic acid and hydrogen peroxide disinfectants against A. hydrophila infection in Nile tilapia and their effect on water quality indices and fish stress biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. envirotech.com [envirotech.com]

The Synergistic Power of Hydrogen Peroxide and Peracetic Acid: An In-depth Technical Guide to Enhanced Disinfection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of hydrogen peroxide (H₂O₂) and peracetic acid (PAA) presents a potent, broad-spectrum antimicrobial solution with significant synergistic effects. This technical guide delves into the core mechanisms of this synergy, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document outlines the enhanced sporicidal, bactericidal, and virucidal activity achieved through their combined use, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. The primary synergistic mechanism, particularly against highly resistant bacterial spores, involves the disruption of the outer spore coat by hydrogen peroxide, facilitating the penetration and lethal action of peracetic acid within the core. This guide serves as a critical resource for the development and optimization of advanced disinfection and sterilization strategies.

Introduction: The Synergistic Antimicrobial Action

Hydrogen peroxide and peracetic acid are both powerful oxidizing agents widely used for disinfection and sterilization.[1] While each compound is effective individually, their combination results in a synergistic effect, yielding a more rapid and potent antimicrobial activity than the sum of their individual actions.[2] This synergy is particularly pronounced against highly resistant microorganisms such as bacterial endospores.[3]

The primary mechanism behind this synergy lies in a sequential and cooperative assault on the microbial structure. Hydrogen peroxide acts as a permeabilizing agent, particularly on the protective outer layers of microorganisms like the spore coat of bacteria.[3][4] This initial damage allows for enhanced penetration of peracetic acid, which then exerts its potent biocidal effects on the cell's interior components, including proteins, enzymes, and nucleic acids.[1][5]

Quantitative Data: Efficacy of Hydrogen Peroxide and Peracetic Acid Synergy

The synergistic action of hydrogen peroxide and peracetic acid has been quantified across various studies, demonstrating significant improvements in microbial inactivation. The following tables summarize key quantitative data on their combined efficacy against different microorganisms.

Table 1: Synergistic Sporicidal Efficacy against Bacillus subtilis Spores

| H₂O₂ Conc. (% w/v) | PAA Conc. (% w/v) | Contact Time | Log₁₀ Reduction | Reference |

| 1 | 0.05 | 8 min | > 5 | [6] |

| 1 | - | > 6 hours | < 2 | [6] |

| - | 0.05 | > 6 hours | < 2 | [6] |

| 1 (pretreatment) | 0.05 | 10 min | Significant sensitization | [2] |

Table 2: Bactericidal Efficacy against Planktonic Bacteria

| Microorganism | H₂O₂ Conc. (ppm) | PAA Conc. (ppm) | Contact Time | Log₁₀ Reduction | Reference |

| Escherichia coli | - | - | - | > 5 (as mixture) | [7] |

| Staphylococcus aureus | - | - | - | > 5 (as mixture) | [7] |

| Listeria spp. | - | - | - | > 5 (as mixture) | [7] |

| Poultry Carcasses (Salmonella) | 85 (as PAHP mixture) | 85 (as PAHP mixture) | Chiller application | 92% reduction | [8] |

| Poultry Carcasses (Campylobacter) | 85 (as PAHP mixture) | 85 (as PAHP mixture) | Chiller application | 43% reduction | [8] |

Table 3: Efficacy Against Bacterial Biofilms

| Microorganism | Disinfectant | Concentration (ppm) | Contact Time | Efficacy | Reference |

| Pseudomonas aeruginosa | Peracetic Acid | 900 | - | 100% effective | [9] |

| Pseudomonas aeruginosa | Hydrogen Peroxide | < 2000 | - | Ineffective | [9] |

| Dairy Processing Isolates | BioDestroy (PAA + H₂O₂) | 25-500 | - | More effective than PAA alone | [9] |

Core Mechanisms of Action

Individual Mechanisms

-

Hydrogen Peroxide (H₂O₂): As a strong oxidant, H₂O₂ generates highly reactive hydroxyl radicals (•OH) that indiscriminately damage essential cellular components, including lipids, proteins, and DNA.[5][10] However, many microorganisms possess enzymes like catalase and peroxidase that can degrade H₂O₂, reducing its efficacy.[5]

-

Peracetic Acid (PAA): PAA is a more potent biocide than hydrogen peroxide.[1] It functions by disrupting the cell membrane through the oxidation of sulfhydryl and sulfur bonds in proteins and enzymes, leading to cell lysis.[1][11] PAA is also effective against a broad spectrum of microorganisms and is less susceptible to inactivation by catalase and peroxidase.[5]

The Synergistic Mechanism

The synergistic disinfection is primarily attributed to a two-step mechanism, especially evident in the inactivation of bacterial spores:

-

Spore Coat Permeabilization: Hydrogen peroxide initiates the attack by chemically modifying and compromising the structural integrity of the outer spore coat proteins.[3][4] This action effectively weakens the primary defense barrier of the spore.

-

Enhanced Penetration of Peracetic Acid: The damage to the spore coat created by H₂O₂ allows for more efficient penetration of PAA to its target sites within the spore's core, including the inner membrane and DNA.[3][4] This leads to a rapid and lethal inactivation of the spore.

This synergistic interaction allows for effective disinfection at lower concentrations and shorter contact times than would be required for either agent alone.[2]

Experimental Protocols

Synergy Testing: The Checkerboard Assay

This method is used to quantitatively assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Protocol:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of hydrogen peroxide and peracetic acid in a suitable sterile diluent (e.g., sterile distilled water).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of hydrogen peroxide along the x-axis and peracetic acid along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, spores, or fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include control wells with no antimicrobial agents (growth control) and wells with each agent alone.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

-

Determine Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FICₐ + FICₑ = (MIC of agent A in combination / MIC of agent A alone) + (MIC of agent B in combination / MIC of agent B alone)

-

Interpret the Results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4[12]

-

Evaluating Efficacy against Biofilms: ASTM E2871-12

This standard test method evaluates the efficacy of a disinfectant against bacterial biofilms grown in a CDC Biofilm Reactor.

Protocol:

-

Biofilm Growth: Grow a biofilm of the test organism (e.g., Pseudomonas aeruginosa) on coupons within a CDC Biofilm Reactor according to ASTM E2562 standards.[13]

-

Coupon Harvesting: Aseptically remove the biofilm-coated coupons from the reactor.

-

Treatment: Place each coupon in a separate sterile 50 mL conical tube. Add the disinfectant solution (a mixture of H₂O₂ and PAA) to the treated coupons and a sterile buffer solution to the control coupons.[13][14]

-

Contact Time: Allow the disinfectant to act for the specified contact time at a controlled temperature.[13]

-

Neutralization: Add a suitable neutralizer to stop the action of the disinfectant.

-

Biofilm Removal: Remove the biofilm from the coupons by a combination of vortexing and sonication.[15]

-

Enumeration: Perform serial dilutions of the resulting cell suspension and plate on appropriate agar to determine the number of viable bacteria (CFU/coupon).

-

Calculate Log₁₀ Reduction: The efficacy is reported as the log₁₀ reduction in viable cells on the treated coupons compared to the untreated controls.[14]

Analytical Determination of Hydrogen Peroxide and Peracetic Acid Concentrations

Accurate measurement of H₂O₂ and PAA concentrations is crucial for disinfection studies. A common method is a two-step redox titration.

Protocol:

-

Sample Preparation: Place the sample containing H₂O₂ and PAA in a beaker with crushed ice and acidify with sulfuric acid. Add a ferroin indicator.[16]

-

Titration of Hydrogen Peroxide: Titrate the sample with a standardized cerium(IV) sulfate solution until the color changes from orange to blue. The volume of titrant used is proportional to the H₂O₂ concentration.[16]

-

Titration of Peracetic Acid: To the same solution, add an excess of potassium iodide. The PAA will oxidize the iodide to iodine, turning the solution dark brown.[16]

-

Titrate the Iodine: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes paler. Add a starch indicator (which will turn the solution dark again) and continue titrating until the color disappears. The volume of sodium thiosulfate used is proportional to the PAA concentration.[16]

-

Calculations: Calculate the concentrations of H₂O₂ and PAA based on the volumes of the respective titrants used.[17]

Visualizing the Synergy: Diagrams and Workflows

Synergistic Mechanism of Action against Bacterial Spores

Caption: Synergistic inactivation of a bacterial spore by H₂O₂ and PAA.

Experimental Workflow for Synergy Evaluation

References

- 1. cdn.hach.com [cdn.hach.com]

- 2. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validating the efficacy of peracetic acid mixture as an antimicrobial in poultry chillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of Organic Peroxyacids for Eliminating Biofilm Preformed by Microorganisms Isolated from Dairy Processing Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of hydrogen peroxide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 12. emerypharma.com [emerypharma.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. store.astm.org [store.astm.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 17. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

An In-depth Technical Guide to the Chemical Properties of Oxonia Active Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Oxonia Active, a widely used disinfectant solution. The information presented herein is intended to support research, development, and quality control activities by providing detailed data on its composition, stability, reactivity, and biocidal mechanisms.

Chemical Composition and Physical Properties

This compound is an equilibrium mixture of peroxyacetic acid (PAA), hydrogen peroxide (H₂O₂), and acetic acid (AA) in an aqueous solution.[1][2] The synergistic action of these components results in a broad-spectrum biocide with high efficacy.

Table 1: Typical Composition of this compound Solution

| Component | Chemical Formula | CAS Number | Concentration Range (% w/w) |

| Peroxyacetic Acid | CH₃CO₃H | 79-21-0 | 1 - 15% |

| Hydrogen Peroxide | H₂O₂ | 7722-84-1 | 10 - 30% |

| Acetic Acid | CH₃COOH | 64-19-7 | 5 - 10% |

| Water | H₂O | 7732-18-5 | Balance |

Note: The exact composition can vary between different product formulations of this compound.[1][3]

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physical and Chemical Properties of this compound Solution

| Property | Value |

| Appearance | Colorless liquid[4] |

| Odor | Pungent, vinegar-like[5][6] |

| pH (1% solution) | 2.5 - 4.0[7] |

| Density (at 20°C) | 1.08 - 1.12 g/cm³[4][7] |

| Viscosity (dynamic, at 20°C) | ~1.7 mPas[4] |

| Flash Point | Not applicable, does not sustain combustion[5] |

| Solubility | Miscible with water in all proportions[4] |

Stability and Reactivity

Stability: this compound solutions are inherently unstable and are in a constant state of equilibrium. The stability is influenced by factors such as temperature, pH, and the presence of impurities like heavy metal ions.[8] For optimal stability, it is recommended to store the solution in a cool, well-ventilated area, away from direct sunlight and heat sources.[5][9] Under recommended storage conditions (0 to 30°C), the product can have a shelf life of at least one year.[4]

Reactivity: this compound is a strong oxidizing agent.[5] It can react vigorously with combustible materials, reducing agents, and metals.[3][5] Mixing with bleach or other chlorinated products should be avoided as it can lead to the release of toxic chlorine gas.[5][9] The solution decomposes upon heating, which can lead to a pressure build-up in closed containers.[5]

Biocidal Mechanism of Action

The primary biocidal mechanism of this compound is through oxidative stress. Peroxyacetic acid and hydrogen peroxide are potent oxidizing agents that disrupt the cellular structures of microorganisms, leading to cell death.[8][10]

The process can be visualized as a multi-step attack on the microbial cell:

The oxidative attack begins with the disruption of the cell wall and membrane, leading to increased permeability and leakage of intracellular components.[8] Concurrently, the oxidizing species penetrate the cell and denature essential proteins and enzymes by oxidizing their sulfhydryl and sulfur bonds.[8] Finally, oxidative damage to the genetic material (DNA and RNA) inhibits replication and leads to cell death.

Biocidal Efficacy

This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, yeasts, and viruses. Its efficacy is dependent on concentration, contact time, temperature, and the presence of organic load.

Table 3: Bactericidal Efficacy of this compound (EN 1276)

| Test Organism | Concentration (%) | Contact Time (min) | Temperature (°C) | Log Reduction |

| Staphylococcus aureus | 0.05 | 5 | 20 | >5 |

| Pseudomonas aeruginosa | 0.05 | 5 | 20 | >5 |

| Escherichia coli | 0.05 | 5 | 20 | >5 |

| Enterococcus hirae | 0.05 | 5 | 20 | >5 |

Data based on typical results from EN 1276 testing under clean conditions.[4]

Table 4: Fungicidal and Yeasticidal Efficacy of this compound (EN 1650)

| Test Organism | Concentration (%) | Contact Time (min) | Temperature (°C) | Log Reduction |

| Candida albicans | 0.25 - 0.5 | 15 | 20 | >4 |

| Aspergillus brasiliensis | 4.0 | 15 | 20 | >4 |

Data based on typical results from EN 1650 testing under clean conditions.[4]

Material Compatibility

The compatibility of this compound with various materials is a critical consideration in its application.

Table 5: Material Compatibility of this compound Solution

| Material Category | Compatible | Conditionally Compatible (Short-term exposure) | Incompatible |

| Metals | Austenitic Stainless Steel (e.g., 304, 316), Aluminum, Tinned Iron[4][7] | Mild Steel, Copper and its alloys, Galvanized Iron[4] | --- |

| Plastics | Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF)[4] | --- | --- |

| Elastomers | Suitability should be tested on a case-by-case basis.[4] | --- | --- |

Note: The stability of the sanitizing solution can be impaired with conditionally compatible materials. Pitting corrosion can occur with static solutions, high chloride content, and high temperatures.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the evaluation of this compound.

Determination of Peroxyacetic Acid and Hydrogen Peroxide Concentration

A common method for determining the concentration of PAA and H₂O₂ in solution is through a two-step redox titration.

Methodology:

-

Sample Preparation: A known volume of the this compound solution is diluted in chilled, deionized water, and the solution is acidified (e.g., with sulfuric acid).

-

Hydrogen Peroxide Titration: The solution is titrated with a standardized solution of ceric sulfate in the presence of a ferroin indicator. The endpoint is a color change from orange to blue. The volume of titrant used is proportional to the H₂O₂ concentration.

-

Peroxyacetic Acid Titration: To the same solution, potassium iodide is added. The PAA oxidizes the iodide to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate, typically using a starch indicator. The endpoint is the disappearance of the blue color. The volume of thiosulfate used is proportional to the PAA concentration.

Evaluation of Bactericidal Efficacy (Based on EN 1276)

This quantitative suspension test evaluates the bactericidal activity of chemical disinfectants.

Methodology:

-

A suspension of the test bacteria is prepared in a solution containing an interfering substance that simulates clean or dirty conditions.

-

The this compound solution at the desired concentration is added to the bacterial suspension.

-

The mixture is maintained at a specified temperature for a defined contact time.

-

The action of the disinfectant is neutralized.

-

The number of surviving bacteria is determined by plate count.

-

The log reduction in viable counts is calculated. A 5-log reduction is typically required for a pass under this standard.

Evaluation of Fungicidal and Yeasticidal Efficacy (Based on EN 1650)

This quantitative suspension test is similar to EN 1276 but is used for fungi and yeasts.

Methodology:

-

A suspension of the test fungus or yeast is prepared.

-

The this compound solution is added to the microbial suspension.

-

The mixture is incubated for the specified contact time and at the defined temperature.

-

The disinfectant is neutralized.

-

The number of surviving fungi or yeasts is enumerated.

-

The log reduction is calculated. A 4-log reduction is generally required for a pass.

Material Compatibility Testing

Metals (Based on ASTM G31):

-

Test coupons of the metal of interest are prepared with a defined surface area and finish.

-

The initial weight of the coupons is accurately measured.

-

The coupons are immersed in the this compound solution at a specified temperature for a defined period.

-

After immersion, the coupons are removed, cleaned to remove any corrosion products, and re-weighed.

-

The corrosion rate is calculated based on the weight loss, surface area, and immersion time.

Plastics (Based on ISO 175):

-

Test specimens of the plastic material are prepared to standard dimensions.

-

The initial mass, dimensions, and relevant physical properties (e.g., tensile strength, hardness) of the specimens are measured.

-

The specimens are fully immersed in the this compound solution for a specified duration and at a defined temperature.

-

After immersion, the specimens are removed, dried, and their mass, dimensions, and physical properties are re-measured.

-

The changes in these properties are reported to assess the effect of the chemical on the plastic.

Conclusion

This compound is a potent, broad-spectrum disinfectant with a well-understood, oxidative mechanism of action. Its efficacy is well-documented against a range of microorganisms. However, its reactivity and stability require careful handling and storage. The provided data and experimental protocols offer a robust framework for the scientific evaluation and application of this important biocidal solution.

References

- 1. researchgate.net [researchgate.net]

- 2. umwelt-online.de [umwelt-online.de]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. UNE EN ISO 175:2011 Plastics - Methods of test for the determination of the effects of immersion in liquid chemicals (ISO 175:2010) [en-standard.eu]

- 7. laboratuar.com [laboratuar.com]

- 8. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 9. eurolab.net [eurolab.net]

- 10. Peracetic acid disinfection in the food industry - Proquimia [proquimia.com]

Oxonia Active: A Technical Guide to Biofilm Removal in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxonia Active, a peroxyacetic acid-based disinfectant, for the effective removal of biofilms in laboratory environments. This document outlines the core composition of this compound, its mechanism of action against stubborn biofilm matrices, and detailed experimental protocols for its application. Quantitative data from relevant studies are presented in a clear, tabular format to facilitate comparison and aid in experimental design.

Introduction to this compound and Biofilm Challenges

Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in research and pharmaceutical settings due to their inherent resistance to conventional antimicrobial agents.[1][2] this compound, a formulation containing peroxyacetic acid (PAA), hydrogen peroxide, and acetic acid, is an EPA-registered antimicrobial agent with proven efficacy against a broad spectrum of microorganisms, including those encapsulated within biofilms.[3][4] Its potent oxidizing properties enable it to penetrate the complex EPS matrix and eradicate the embedded microbial cells.[5] This guide focuses on the practical application of this compound for biofilm control on hard, non-porous surfaces commonly found in laboratories.

Core Components of this compound:

| Component | Chemical Formula | Function |

| Peroxyacetic Acid (PAA) | CH₃CO₃H | Primary biocidal agent; strong oxidizer. |

| Hydrogen Peroxide | H₂O₂ | Oxidizing agent; enhances PAA stability and efficacy. |

| Acetic Acid | CH₃COOH | Stabilizer; contributes to the acidic pH for optimal activity. |

Mechanism of Action

The primary mode of action of this compound against biofilms involves the potent oxidizing capabilities of peroxyacetic acid. The process can be summarized in the following stages:

-

Surface Contact and Penetration: Upon application, the low surface tension of the this compound solution allows it to wet the biofilm surface thoroughly. The relatively small size of the PAA molecule facilitates its diffusion through the channels within the EPS matrix.[2][5]

-

Disruption of the EPS Matrix: PAA and hydrogen peroxide chemically attack the macromolecules of the EPS, including polysaccharides, proteins, and extracellular DNA (eDNA).[6][7] This oxidative damage weakens the structural integrity of the biofilm.

-

Action on Microbial Cells: Once PAA reaches the embedded microbial cells, it disrupts cellular function through several mechanisms:

-

Oxidation of Cellular Components: PAA oxidizes sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites, leading to their inactivation.

-

Disruption of Cell Membranes: It increases cell membrane permeability by disrupting chemical bonds, leading to cell lysis.

-

Damage to Genetic Material: PAA can also cause damage to the DNA of the microorganisms.

-

-

Biofilm Dispersal and Removal: The combination of EPS degradation and microbial cell death leads to the detachment and dispersal of the biofilm from the surface.

The following diagram illustrates the proposed mechanism of action:

Caption: Logical workflow of this compound's mechanism against biofilms.

Quantitative Data on Efficacy

The following tables summarize quantitative data from studies on the efficacy of peracetic acid-based disinfectants against common biofilm-forming bacteria in laboratory settings.

Table 1: Efficacy of Peracetic Acid against Pseudomonas aeruginosa Biofilms

| PAA Concentration (ppm) | Contact Time (minutes) | Surface Material | Log Reduction | Reference |

| 2500 | 5 | Not Specified | Eradication | [8] |

| 900 | Not Specified | Not Specified | Total Kill | [2] |

| 200 | 10 | Silicone | >3.1 | [9] |

| 200 | 10 | Nylon | >2.2 | [9] |

| 200 | 10 | Stainless Steel | >1.2 | [9] |

| 3000 (0.3%) | 5 | Catheter Tube | Eradication | [1] |

Table 2: Efficacy of Peracetic Acid against Staphylococcus aureus Biofilms

| PAA Concentration (%) | Contact Time (seconds) | Surface Material | Log Reduction | Reference |

| 0.5% | 15 | Polystyrene | Eradication | [10] |

| 0.5% | 30 | Stainless Steel | Almost 100% inactivation | [10] |

| 0.3% | 60 (1 min) | Catheter Tube | Eradication | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound's efficacy against biofilms in a laboratory setting. These protocols are synthesized from established research practices.

Protocol for Biofilm Cultivation (CDC Biofilm Reactor Method)

This protocol is based on the ASTM E3161 standard for generating reproducible biofilms.

Caption: Experimental workflow for cultivating laboratory biofilms.

Methodology:

-

Preparation: Sterilize all components of the CDC Biofilm Reactor, including the vessel, rod holders, and coupons (e.g., stainless steel, polystyrene). Prepare the appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus) and a standardized inoculum of the target microorganism.

-

Assembly and Inoculation: Aseptically assemble the reactor and add the growth medium. Inoculate the medium with the bacterial suspension to a desired starting concentration.

-

Batch Phase: Incubate the reactor under batch conditions (no flow of fresh medium) for a set period (e.g., 24 hours) at the optimal growth temperature with gentle agitation to allow for initial bacterial attachment to the coupons.

-

Continuous Flow Phase: After the initial attachment phase, switch to a continuous flow of fresh medium to promote biofilm maturation. This phase typically lasts for another 24-48 hours.

-

Harvesting: Once the biofilm has reached the desired maturity, stop the medium flow and aseptically remove the rods with the biofilm-coated coupons for subsequent disinfectant efficacy testing.

Protocol for Disinfectant Efficacy Testing

This protocol is a general guideline for assessing the biocidal activity of this compound against the cultivated biofilms.

Caption: Workflow for testing the efficacy of a disinfectant against biofilms.

Methodology:

-

Preparation: Prepare the desired concentration of this compound use-solution according to the manufacturer's instructions or experimental design. Also, prepare a control solution (e.g., sterile phosphate-buffered saline) and a neutralizing broth to stop the action of the disinfectant after the contact time.

-

Treatment: Place the harvested biofilm coupons into individual tubes containing the this compound solution for the specified contact time (e.g., 5, 10, 30 minutes). Simultaneously, place control coupons in the control solution.

-

Neutralization: After the contact time, transfer the coupons to the neutralizing broth to inactivate any residual disinfectant.

-

Biofilm Removal and Quantification: Physically remove the biofilm from the coupons (e.g., by scraping or sonication) into a known volume of sterile saline. Perform serial dilutions of the resulting bacterial suspension.

-

Enumeration: Plate the dilutions onto an appropriate agar medium and incubate to allow for colony growth. Count the number of colony-forming units (CFUs) to determine the number of viable bacteria remaining.

-

Data Analysis: Calculate the log reduction in viable bacteria for the treated coupons compared to the control coupons to determine the efficacy of this compound.

Material Compatibility

This compound, when used at recommended concentrations, is compatible with a wide range of materials commonly found in laboratory settings. It is non-corrosive to 304 and 316 stainless steel and aluminum surfaces.[11] It is also compatible with most plastic and rubber materials.[11] However, it is always recommended to test for compatibility on a small, inconspicuous area before widespread use on a new material.

Safety Precautions

This compound is a concentrated oxidizing agent and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[8] Ensure adequate ventilation when preparing and using solutions. Refer to the Safety Data Sheet (SDS) for detailed safety information and emergency procedures.[8]

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these protocols to their specific experimental needs and always adhere to institutional safety guidelines. The efficacy of this compound can be influenced by factors such as biofilm age and composition, temperature, and the presence of organic matter.

References

- 1. d-nb.info [d-nb.info]

- 2. api.sanimarc.com [api.sanimarc.com]

- 3. Development of a Standard Test To Assess the Resistance of Staphylococcus aureus Biofilm Cells to Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. api.sanimarc.com [api.sanimarc.com]

- 6. What's on the Outside Matters: The Role of the Extracellular Polymeric Substance of Gram-negative Biofilms in Evading Host Immunity and as a Target for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular polymeric substances, a key element in understanding biofilm phenotype [aimspress.com]

- 8. Tolerance of Pseudomonas aeruginosa in in-vitro biofilms to high-level peracetic acid disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. food-safety.com [food-safety.com]

- 10. Effect of peracetic acid on biofilms formed by Staphylococcus aureus and Listeria monocytogenes isolated from dairy plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Sporicidal Power of Peracetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Peracetic acid (PAA) stands as a potent sporicidal agent, widely employed in sterilization and high-level disinfection protocols across the pharmaceutical, medical device, and food industries. Its broad-spectrum antimicrobial activity, coupled with its favorable environmental profile—decomposing into harmless byproducts of acetic acid, oxygen, and water—makes it a compelling choice for critical applications. This technical guide delves into the core of PAA's sporicidal activity, presenting a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Sporicidal Action

Peracetic acid's ability to inactivate highly resistant bacterial spores stems from its powerful oxidizing nature. The primary mode of action involves the denaturation of proteins, disruption of cell wall permeability, and the oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other essential metabolites.[1]

The inactivation of bacterial spores by PAA is a multi-step process that targets various spore structures:

-

Spore Coat Solubilization: The outer spore coat, a complex structure rich in proteins, provides the first line of defense against chemical insults. PAA can disrupt and solubilize proteins within this layer, compromising its integrity.

-

Inner Membrane Damage: The primary target for PAA's sporicidal activity is believed to be the inner spore membrane.[2][3][4] Damage to this critical barrier leads to the leakage of internal components and disrupts essential functions like germination. Specifically, PAA has been shown to be active against the GerB and GerK germination receptors located in the inner membrane.[2][4]

-

Synergistic Action with Hydrogen Peroxide: Peracetic acid is often used in combination with hydrogen peroxide, a formulation that exhibits synergistic sporicidal activity.[5][6][7] In this combination, hydrogen peroxide is thought to compromise the spore coat, facilitating the penetration of PAA to its primary target, the inner membrane, resulting in a more rapid and effective kill.[5][6][7]

The following diagram illustrates the proposed mechanism of action of peracetic acid on a bacterial spore.

Quantitative Efficacy of Peracetic Acid

The sporicidal efficacy of peracetic acid is influenced by several factors, including its concentration, the contact time, temperature, pH, and the presence of organic matter. The following tables summarize quantitative data from various studies on the efficacy of PAA against different bacterial spores.

Table 1: Sporicidal Efficacy of Peracetic Acid Against Bacillus Species

| Test Organism | PAA Concentration | Contact Time | Temperature | Log10 Reduction | Test Conditions | Reference |

| Bacillus subtilis spores | 3,000 ppm | 5 min | Not Specified | 3 | In water | [8] |

| Bacillus subtilis spores | 1% (10,000 ppm) | 15 min | Not Specified | >4 | Clean and dirty conditions | [9] |

| Bacillus atrophaeus spores | 0.2% (2,000 ppm) | 40 min | Room Temperature | 6-7 | Stainless steel surface | [10][11] |

| Bacillus cereus spores | 1% (10,000 ppm) | 60 min | 20°C | ~7 | Without protein load | [12] |

| Bacillus cereus spores | 0.5% - 1.25% | 15 min | Not Specified | >4 | Dirty conditions | [9] |

| Bacillus thuringiensis spores | 1.75% | 5 min | 35°C | ≥6.60 | On PPE material | [13] |

| Bacillus thuringiensis spores | 1.75% | 5 min | 4°C | <6 | On PPE material | [13] |

| Bacillus anthracis Sterne spores | 1.75% | Not Specified | Not Specified | Complete inactivation | On PPE material | [13] |

Table 2: Sporicidal Efficacy of Peracetic Acid Against Clostridium difficile

| Test Organism | PAA Concentration | Contact Time | Temperature | Log10 Reduction | Test Conditions | Reference |

| Clostridium difficile spores | 4,000 ppm | 15 sec | Not Specified | 7 | Heavily soiled conditions | [14] |

| Clostridium difficile spores | 1,000 ppm | 1 min | Not Specified | >3 | Clean and dirty conditions | [14] |

| Clostridium difficile spores | 450 ppm (in 70% ethanol, pH 1.5) | 10 min | 22°C | ~5 | Suspension test | [15] |

| Clostridium difficile spores | 1,500 ppm (aqueous) | 3 min | 22°C | ~3 | Suspension test | [15] |

Experimental Protocols for Evaluating Sporicidal Activity

The evaluation of a chemical's sporicidal efficacy requires a rigorous and standardized methodology. Several standard protocols exist, including those from AOAC International (e.g., Official Method 966.04) and ASTM International (e.g., E2197-11), as well as European Standards (e.g., EN 13704, EN 14347).[16][17][18][19] The following is a generalized workflow for a quantitative suspension test to determine sporicidal efficacy.

3.1. Preparation of Spore Suspension

-

Strain Selection: Select a suitable spore-forming bacterium, such as Bacillus subtilis (e.g., ATCC 6051) or Bacillus atrophaeus (e.g., ATCC 9372), which are commonly used as biological indicators.[10][11][20]

-

Sporulation: Culture the selected strain on a suitable sporulation medium under optimal conditions (e.g., temperature, time) to induce spore formation.[20]

-

Purification: Harvest the spores and purify them from vegetative cells and debris. This can be achieved through methods like density gradient centrifugation, heat shock, and treatment with lysozyme.[20]

-

Quantification and Quality Control: Determine the spore concentration (spores/mL) using a hemocytometer or by plating serial dilutions. Verify the purity and resistance of the spore suspension.

3.2. Sporicidal Efficacy Test

-

Test Preparation: Prepare the peracetic acid solution to the desired test concentration(s). Also, prepare a validated neutralizing solution capable of inactivating the sporicidal activity of the PAA without being toxic to the spores. A common neutralizer includes sodium thiosulfate.

-

Exposure: Inoculate a known volume of the PAA solution with a known volume and concentration of the spore suspension. The initial spore concentration is typically in the range of 106 to 108 spores/mL.[16]

-

Contact Time: Allow the spores to be exposed to the PAA solution for a predetermined contact time at a specified temperature.

-

Neutralization: At the end of the contact time, transfer a specific volume of the spore-PAA mixture to the neutralizing solution to stop the sporicidal action.

-

Enumeration of Survivors: Perform serial dilutions of the neutralized suspension and plate them on a suitable growth medium. Incubate the plates under appropriate conditions.

-

Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the log10 reduction in viable spores compared to a control sample (spores in a non-disinfectant solution).

The following diagram outlines the general workflow for a sporicidal efficacy test.

Conclusion

Peracetic acid is a highly effective sporicidal agent with a well-characterized, albeit complex, mechanism of action. Its efficacy is dependent on a variety of factors that must be carefully controlled and validated for specific applications. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand, evaluate, and effectively utilize the sporicidal properties of peracetic acid in their respective fields. As with any sterilant, proper validation under real-world conditions is crucial to ensure the desired level of sterility assurance.

References

- 1. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of Bacillus subtilis spore inactivation by and resistance to supercritical CO2 plus peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Efficiency of peracetic acid in inactivating bacteria, viruses, and spores in water determined with ATP bioluminescence, quantitative PCR, and culture-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The sporicidal activity of a disinfectant with peracetic acid against the spores of Bacillus subtilis and Bacillus cereus according to the european standard PN-EN 17126: 2019-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Journal of Microbiology and Infectious Diseases [jmidonline.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Inactivation kinetics of spores of Bacillus cereus strains treated by a peracetic acid-based disinfectant at different concentrations and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peracide in-situ peracetic acid high level sporicidal disinfectant - Efficacy | Peracide [peracide.co.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Sporicidal Tests - Viroxy [viroxylabs.com]

- 18. epa.gov [epa.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. fda.gov [fda.gov]

Oxonia Active in Aqueous Environments: A Technical Guide to Decomposition Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonia Active, a widely utilized antimicrobial agent in the food processing, beverage, and dairy industries, is an equilibrium mixture of peracetic acid (PAA), hydrogen peroxide (H2O2), and acetic acid (HAc) in an aqueous solution.[1] Its potent biocidal efficacy is attributed to the strong oxidizing potential of its active components. However, the inherent instability of these peroxy compounds in aqueous solutions leads to their decomposition, a process of critical importance for understanding its application, residual effects, and environmental fate. This technical guide provides an in-depth analysis of the decomposition products of this compound in water, complete with quantitative data, detailed experimental protocols for analysis, and a visualization of the decomposition pathways. The active ingredients in this compound rapidly break down into water, oxygen, and acetic acid.[2]

Decomposition Products of this compound in Water

The primary decomposition of this compound in water involves the breakdown of its active ingredients, peracetic acid and hydrogen peroxide. This process yields benign end products, making it an environmentally conscious choice for many applications.

The principal decomposition products are:

-

Acetic Acid (CH₃COOH): A primary breakdown product of peracetic acid.[3]

-

Oxygen (O₂): Formed during the decomposition of both peracetic acid and hydrogen peroxide.[3]

-

Water (H₂O): A ubiquitous solvent and a final product of decomposition.

Under certain conditions, particularly in the presence of catalysts or upon interaction with other molecules, a cascade of reactive oxygen species (ROS) can be generated. These transient species, including hydroxyl radicals (•OH) and organic radicals, are highly reactive and contribute to the oxidative capacity of the solution.[4]

Quantitative Analysis of Decomposition

The rate of this compound decomposition is influenced by several factors, including temperature, pH, the presence of organic matter, and metal ions. The decomposition of peracetic acid in aqueous solutions typically follows first-order or pseudo-first-order kinetics.

Table 1: Kinetic Data for Peracetic Acid Decomposition in Aqueous Solutions

| Temperature (°C) | pH | Initial PAA Concentration | Rate Constant (k) | Half-life (t½) | Reference |

| 25 | Neutral | Not Specified | 1.71 x 10⁻³ h⁻¹ | ~406 h | [5] |

| 35 | Neutral | Not Specified | Not Specified | Not Specified | [5] |

| 40 | Neutral | Not Specified | Not Specified | Not Specified | [5] |

| 45 | Neutral | Not Specified | 9.64 x 10⁻³ h⁻¹ | ~72 h | [5] |

| 20 | 3.48 | Not Specified | 1.24 x 10⁻³ h⁻¹ | ~559 h | [6] |

| 30 | 3.48 | Not Specified | Not Specified | Not Specified | [6] |

| 35 | 3.48 | Not Specified | Not Specified | Not Specified | [6] |

| 40 | 3.48 | Not Specified | 5.59 x 10⁻³ h⁻¹ | ~124 h | [6] |

Table 2: Influence of Organic Matter on PAA Decomposition Rate Constants

| Organic Matter | Concentration of Organic Matter (g/L) | Temperature (°C) | Pseudo-first-order Rate Constant (k) (h⁻¹) | Reference |

| Beer | 2.5 | 20-40 | Not Specified | [6] |

| Beer | 5.0 | 20-40 | Not Specified | [6] |

| Milk | 2.5 | 20-40 | Not Specified | [6] |

| Milk | 5.0 | 20-40 | Not Specified | [6] |

| Tomato Juice | 2.5 | 20-40 | Not Specified | [6] |

| Tomato Juice | 5.0 | 20-40 | Not Specified | [6] |

Experimental Protocols for Analysis

Accurate quantification of this compound's components and their decomposition products is crucial for research and quality control. Various analytical methods are employed for this purpose.

Titrimetric Determination of Peracetic Acid and Hydrogen Peroxide

This method relies on sequential redox titrations to differentiate and quantify PAA and H₂O₂.

Principle:

-

Hydrogen peroxide is first titrated with a standard solution of cerium(IV) sulfate or potassium permanganate.[7][8]

-

Subsequently, potassium iodide is added to the solution, which reacts with peracetic acid to liberate iodine.[7]

-

The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[7]

Reagents:

-

Cerium(IV) sulfate solution (0.1 N) or Potassium permanganate solution (0.02 mol/L)[7][8]

-

Sodium thiosulfate solution (0.1 N)[7]

-

Sulfuric acid (10%)

-

Potassium iodide solution (1 mol/L)[8]

-

Ferroin indicator solution[7]

-

Starch indicator solution[7]

Procedure:

-

Take a known volume of the sample and dilute it with deionized water.

-

Acidify the solution with sulfuric acid.

-

H₂O₂ Titration: Add a few drops of ferroin indicator and titrate with the cerium(IV) sulfate solution until the color changes from orange to blue. Record the volume of titrant used.[7]

-

PAA Titration: To the same solution, add potassium iodide solution. The solution will turn dark brown.[7]

-

Titrate with the sodium thiosulfate solution until the color fades. Add starch indicator, and continue the titration until the blue color disappears. Record the volume of titrant used.[7]

Calculations: The concentrations of H₂O₂ and PAA can be calculated based on the stoichiometry of the reactions and the volumes of titrants used.

Spectrophotometric Determination of Peracetic Acid and Hydrogen Peroxide

Colorimetric methods offer a sensitive alternative for the quantification of PAA and H₂O₂.

Principle: This method can utilize reagents like N,N-diethyl-p-phenylenediamine (DPD) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) which produce colored compounds upon reaction with PAA and/or H₂O₂.[9] The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength.

Reagents:

Procedure (DPD Method for PAA):

-

Prepare a series of PAA standards of known concentrations.

-

To a known volume of the sample or standard, add the DPD reagent and potassium iodide solution in a phosphate buffer.

-

Allow the color to develop for a specific time.

-

Measure the absorbance at the wavelength of maximum absorbance for the colored product (typically around 515 nm for the DPD method).[9]

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of PAA in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly selective and sensitive method for the simultaneous determination of PAA, H₂O₂, and acetic acid.

Principle: The components of the mixture are separated on a chromatographic column based on their differential partitioning between the mobile phase and the stationary phase. Detection is often achieved using a UV detector. Derivatization with an organic sulfide reagent can be employed for selective detection of PAA.[11]

Instrumentation:

-

HPLC system with a UV detector

-

C18 or other suitable reversed-phase column

-

Mobile phase (e.g., a mixture of acetonitrile and water)

Procedure:

-